Product packaging for Fluorescent Red Mega 485 NHS-ester(Cat. No.:CAS No. 890317-36-9)

Fluorescent Red Mega 485 NHS-ester

Cat. No.: B1443689
CAS No.: 890317-36-9
M. Wt: 599.7 g/mol
InChI Key: VKRRBXLGPVGMGA-UHFFFAOYSA-N
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Description

Significance of Fluorescent Biolabels in Contemporary Biological Sciences

Fluorescent labeling is a cornerstone of modern molecular biology and biotechnology, enabling the detection and analysis of biomolecules such as proteins, antibodies, and amino acids. This technique involves the chemical attachment of a fluorescent molecule, or fluorophore, to a target, allowing it to be visualized under a fluorescence microscope or detected in various assays. The high sensitivity and non-destructive nature of fluorescent labels make them invaluable for studying molecular structures, interactions, and the real-time dynamics of cellular processes. wikipedia.orgnih.gov

The application of fluorescent biolabels spans a wide array of research areas, from genomics and proteomics to cell biology and drug discovery. They are instrumental in techniques like immunofluorescence, flow cytometry, and fluorescence in situ hybridization (FISH), which are used to identify disease markers, understand protein function, and reveal genetic abnormalities. wikipedia.org The ability to use different colored fluorophores simultaneously allows for the tracking of multiple cellular events in a single experiment, providing a comprehensive view of complex biological systems. merkel.co.il

Evolution of Amine-Reactive Fluorescent Dyes in Research

The development of fluorescent dyes has a rich history, beginning with the synthesis of fluorescein (B123965) in the late 19th century. fluorofinder.com A significant advancement in the field was the creation of amine-reactive dyes. These dyes are specifically designed to form stable covalent bonds with primary amines, which are abundant in proteins and other biomolecules. acs.orgnih.gov This targeted reactivity allows for the precise and efficient labeling of specific molecules of interest.

Among the most common amine-reactive groups are N-hydroxysuccinimidyl (NHS) esters. acs.orgabpbio.com NHS esters react with primary amines under mild conditions to form a stable amide bond. broadpharm.com This straightforward and reliable conjugation chemistry has made NHS ester-functionalized dyes a popular choice for preparing fluorescently labeled proteins, antibodies, and other probes for a vast range of biological applications. acs.org The continuous development of new amine-reactive dyes with improved properties such as increased brightness, photostability, and water solubility remains a key focus in the field. fluorofinder.com

Contextualization of Fluorescent Red Mega 485 NHS-ester as a Specialized Research Tool

This compound is an amine-reactive fluorescent biolabel designed for covalent attachment to proteins and other biomolecules containing primary amino groups. sigmaaldrich.comsigmaaldrich.com What sets this dye apart is its exceptionally large Stokes shift, which is the difference between its maximum excitation and emission wavelengths. sigmaaldrich.comsigmaaldrich.com This characteristic is particularly advantageous for multicolor imaging techniques. sigmaaldrich.com

Specifically, this compound can be excited by the same light sources or filter sets used for common green-fluorescent dyes like fluorescein, yet it emits light at a distinctly different, longer wavelength. sigmaaldrich.com This spectral separation minimizes bleed-through between fluorescence channels, enabling clearer and more accurate detection of multiple targets within the same sample. sigmaaldrich.com Its suitability for excitation by argon lasers and other short-wavelength light sources further enhances its utility in various microscopy and sequencing applications. sigmaaldrich.comsigmaaldrich.com

Detailed Research Findings

This compound possesses specific photophysical properties that make it a valuable tool in biomedical research.

PropertyValueSource
Excitation Maximum (λex)482 nm (in 0.1 M phosphate (B84403) pH 7.0) sigmaaldrich.com
Emission Maximum (λem)559 nm (in 0.1 M phosphate pH 7.0) sigmaaldrich.com
Stokes Shift77 nmCalculated from sigmaaldrich.com

The large Stokes shift of 77 nm is a key feature of this dye, allowing for clear differentiation from other fluorophores in multiplexing experiments.

Chemical Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H33N3O9S B1443689 Fluorescent Red Mega 485 NHS-ester CAS No. 890317-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[7-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylamino]-2-oxochromen-3-yl]pyridin-1-ium-1-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O9S/c1-2-31(15-5-3-4-7-28(35)41-32-26(33)10-11-27(32)34)23-9-8-22-19-24(29(36)40-25(22)20-23)21-12-16-30(17-13-21)14-6-18-42(37,38)39/h8-9,12-13,16-17,19-20H,2-7,10-11,14-15,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRRBXLGPVGMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCCC(=O)ON1C(=O)CCC1=O)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=[N+](C=C4)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746665
Record name 3-(4-{7-[{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}(ethyl)amino]-2-oxo-2H-1-benzopyran-3-yl}pyridin-1-ium-1-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890317-36-9
Record name 3-(4-{7-[{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}(ethyl)amino]-2-oxo-2H-1-benzopyran-3-yl}pyridin-1-ium-1-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 890317-36-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Bioconjugation Strategies and Methodological Considerations for Fluorescent Red Mega 485 Nhs Ester

N-Hydroxysuccinimide (NHS) Ester Chemistry for Amine Derivatization

The primary method for conjugating Fluorescent Red Mega 485 to biomolecules involves the use of its N-hydroxysuccinimide (NHS) ester functional group. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This chemistry specifically targets primary amines, which are commonly found on proteins and other biological macromolecules. tocris.comtocris.comnih.gov

Principles of Covalent Coupling to Primary Amine Groups (Lysine Residues and N-termini)

The NHS ester of Fluorescent Red Mega 485 reacts with primary amines to form a stable amide bond. nih.govthermofisher.com On proteins, the most common sites for this reaction are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain. tocris.comtocris.comnih.gov The reaction proceeds through nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a covalent amide linkage and the release of N-hydroxysuccinimide as a byproduct. thermofisher.com

Optimization of Reaction Conditions for Conjugate Formation and Efficiency

Achieving successful and efficient labeling with Fluorescent Red Mega 485 NHS-ester requires careful optimization of several reaction parameters.

pH Dependence and Buffer System Selection (e.g., Sodium Bicarbonate, Phosphate)

The reaction between the NHS ester and primary amines is highly dependent on the pH of the reaction mixture. lumiprobe.comfluidic.com For the reaction to occur, the primary amine must be in its unprotonated, nucleophilic state. tocris.comtocris.com Therefore, the reaction is typically carried out at a slightly basic pH, generally between 8.0 and 9.0. glenresearch.com A common choice for this is a 0.1 M sodium bicarbonate buffer. lumiprobe.comglenresearch.com However, at excessively high pH levels, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the labeling process. thermofisher.comlumiprobe.com The optimal pH for this reaction is generally considered to be in the range of 8.3 to 8.5. lumiprobe.comfluidic.com It is crucial to avoid buffers that contain primary amines, such as Tris-buffered saline (TBS), as they will compete with the target biomolecule for reaction with the NHS ester. tocris.comtocris.comjenabioscience.com

Buffer SystemRecommended pH RangeNotes
Sodium Bicarbonate8.0 - 9.0Commonly used for NHS ester reactions. glenresearch.com
Phosphate (B84403) Buffer7.2 - 8.5An alternative to bicarbonate buffers. thermofisher.comlumiprobe.com
Borate (B1201080) Buffer8.0 - 8.5Another suitable option for maintaining the desired pH. tocris.comtocris.comthermofisher.com
HEPES Buffer7.2 - 8.5Can be used as a non-amine-containing buffer. thermofisher.com
Solvent Selection and Purity Considerations (e.g., Dimethylformamide, Dimethyl Sulfoxide)

This compound is typically provided as a powder and needs to be dissolved in a suitable organic solvent before being added to the aqueous reaction mixture containing the biomolecule. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The most commonly used solvents for this purpose are high-purity, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). tocris.comtocris.comlumiprobe.com It is critical to use high-quality solvents, as impurities can interfere with the reaction. For instance, DMF can degrade over time to form dimethylamine, which contains a secondary amine that can react with the NHS ester, thereby reducing the labeling efficiency. lumiprobe.com

SolventKey Considerations
Dimethylformamide (DMF)Should be high-purity and free of amine contaminants. lumiprobe.com
Dimethyl Sulfoxide (DMSO)Must be anhydrous to prevent premature hydrolysis of the NHS ester. tocris.comtocris.com
Stoichiometric Ratios for Dye-to-Biomolecule Labeling

The molar ratio of the this compound to the biomolecule is a critical parameter that determines the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. The optimal ratio can vary depending on the specific protein and the desired DOL. tocris.comtocris.com It is often necessary to perform a series of labeling reactions with different dye-to-protein molar ratios to determine the ideal conditions for a particular application. tocris.comtocris.comglenresearch.com

Post-Conjugation Purification Techniques for Unreacted Dye Removal

Following the conjugation reaction, the removal of unreacted dye is a critical step to ensure the purity of the labeled biomolecule and the accuracy of subsequent applications. Several methods can be employed for this purpose, with the choice of technique often depending on the properties of the biomolecule and the scale of the reaction.

Common Purification Techniques:

Size-Exclusion Chromatography (Gel Filtration): This is a widely used method for separating the larger, labeled protein from the smaller, unreacted dye molecules. researchgate.netresearchgate.net Spin columns, such as Zeba™ spin desalting columns or NAP-10 columns, are frequently utilized for their speed and efficiency. researchgate.nettocris.comnih.gov For larger sample volumes, PD-10 columns can be effective. researchgate.net It may be necessary to use a second spin column if the initial separation does not remove all of the free dye. researchgate.net

Dialysis: This technique involves placing the conjugation mixture in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzing it against a large volume of buffer. nih.gov The smaller, unreacted dye molecules pass through the pores of the membrane, while the larger, labeled protein is retained. This method is effective but can be time-consuming. nih.gov

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique that separates molecules based on their hydrophobicity. researchgate.net This can be particularly effective for separating the labeled peptide from the free dye, which often have different hydrophobic properties. researchgate.net Ion-exchange HPLC can be an alternative if separation by hydrophobicity is not sufficient. researchgate.net

Precipitation: In the context of oligonucleotide labeling, precipitation with ethanol (B145695) and sodium acetate (B1210297) can be used to remove the majority of the unreacted NHS-ester. sigmaaldrich.com However, this method may not remove all of the free dye, which could be problematic for certain downstream applications. sigmaaldrich.com Acetone precipitation is another option, particularly in click chemistry-based labeling, where it can effectively remove excess dye. lumiprobe.com

Adsorption: Various adsorbent materials can be used to bind and remove dyes from aqueous solutions. nih.govmdpi.com While more commonly associated with wastewater treatment, the principles of adsorption could potentially be adapted for post-conjugation cleanup.

Targeted Biomolecule Conjugation Methodologies

The N-hydroxysuccinimide (NHS) ester group of this compound readily reacts with primary amines (–NH2) to form stable amide bonds. nih.govthermofisher.com This reactivity is the basis for its use in labeling a wide range of biological molecules.

Protocols for Protein Labeling

The labeling of proteins with NHS-ester dyes is a well-established technique. abberior.rocks The primary targets for conjugation are the α-amino group at the N-terminus of the polypeptide chain and the ε-amino group on the side chain of lysine residues. thermofisher.comaatbio.com

A General Protocol for Protein Labeling:

Protein Preparation: The protein to be labeled should be dissolved in a suitable buffer at a concentration of at least 2 mg/mL for optimal results. tocris.comucsd.edu Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS-ester. tocris.comucsd.edu Recommended buffers include sodium bicarbonate or sodium borate at a pH of 8.0-9.0. tocris.comthermofisher.com

Dye Preparation: A stock solution of the this compound is prepared in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). abberior.rockstocris.com

Conjugation Reaction: The dye solution is added to the protein solution while stirring. tocris.comucsd.edu The reaction is typically incubated for one hour at room temperature in the dark. tocris.comthermofisher.com The molar ratio of dye to protein can be adjusted to achieve the desired degree of labeling. tocris.com

Quenching (Optional): The reaction can be stopped by adding a quenching reagent like Tris-HCl or glycine, which will react with any remaining unreacted NHS-ester. tocris.com

Purification: As described in section 2.1.3, the labeled protein is then purified from the unreacted dye. tocris.com

Calculating the Degree of Labeling (DOL):

The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically. tocris.comthermofisher.combiotium.com This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye. tocris.comthermofisher.com A correction factor is applied to the A280 reading to account for the dye's absorbance at that wavelength. tocris.com

Interactive Table: Key Parameters for Protein Labeling with NHS-Ester Dyes

ParameterRecommended Value/ConditionSource(s)
Protein Concentration≥ 2.0 mg/mL tocris.comucsd.edu
Reaction Buffer0.1–0.2 M Sodium Bicarbonate or Sodium Borate tocris.comthermofisher.com
Reaction pH8.0 - 9.0 tocris.comthermofisher.com
Dye SolventAnhydrous DMSO or DMF abberior.rockstocris.com
Incubation Time60 minutes tocris.comthermofisher.com
Incubation TemperatureRoom Temperature tocris.comthermofisher.com

Strategies for Oligonucleotide Labeling via Post-Synthetic Modification

This compound can also be used to label oligonucleotides that have been modified to contain a primary amine group. sigmaaldrich.comlumiprobe.com This is typically done as a post-synthetic modification, after the oligonucleotide has been synthesized. sigmaaldrich.comglenresearch.com

General Protocol for Oligonucleotide Labeling:

Oligonucleotide Preparation: An amino-modified oligonucleotide is dissolved in a conjugation buffer, such as sodium borate at pH 8.5. sigmaaldrich.com

Dye Preparation: A solution of the NHS-ester dye is prepared in an anhydrous solvent like DMSO. sigmaaldrich.com

Conjugation Reaction: The dye solution is added to the oligonucleotide solution and incubated for a set period, often with shaking, at room temperature. sigmaaldrich.com The reaction should be protected from light to prevent photobleaching of the dye. sigmaaldrich.com

Purification: The labeled oligonucleotide is then purified to remove excess free dye, typically using methods like ethanol precipitation or HPLC. sigmaaldrich.com

General Considerations for Amine-Containing Biological Molecules

The fundamental principle of using this compound for labeling is its reaction with primary amines. lumiprobe.com Therefore, it can be used to label any biological molecule that possesses an accessible primary amine group. sigmaaldrich.comlumiprobe.com

Key Considerations:

pH of the Reaction: The reaction is highly pH-dependent. lumiprobe.com At a low pH, the amine group will be protonated, preventing the reaction from occurring. lumiprobe.com At a high pH, the NHS-ester is susceptible to hydrolysis, which reduces the labeling efficiency. lumiprobe.com The optimal pH is generally between 8.3 and 8.5. lumiprobe.com

Buffer Composition: As previously mentioned, it is crucial to avoid buffers that contain primary amines, as they will compete with the target molecule for conjugation. aatbio.comlumiprobe.com

Solvent for the Dye: High-quality, anhydrous solvents like DMF or DMSO are recommended for dissolving the NHS-ester dye to prevent premature hydrolysis. lumiprobe.com

Integration with Other Bioconjugation Approaches and Comparative Analysis (e.g., Click Chemistry)

While NHS-ester chemistry is a widely used and effective method for bioconjugation, other techniques, such as click chemistry, offer alternative strategies. lumiprobe.comglenresearch.com

Comparison of NHS-Ester Chemistry and Click Chemistry for Oligonucleotide Labeling:

FeatureNHS-Ester ChemistryClick ChemistrySource(s)
Reaction Reaction between an NHS-ester and an amine-modified oligonucleotide.Cycloaddition reaction between an azide (B81097) and an alkyne. lumiprobe.comglenresearch.com
Efficiency Can be high-yielding.Can be very effective and high-yielding. glenresearch.com
Purification May require multiple precipitations to remove excess dye.Excess dye can be more easily removed, often with a single precipitation step. lumiprobe.com
Scalability Can be effective for various scales.More scalable and requires less dye. lumiprobe.com
Dye Stability The dye is directly involved in the reaction.The dye is not subjected to harsh deblocking reagents, potentially leading to higher purity of the final product. lumiprobe.com

Both NHS-ester chemistry and click chemistry are powerful tools for labeling biomolecules. glenresearch.com The choice between the two often depends on the specific application, the nature of the biomolecule to be labeled, and the desired purity and scalability of the process. In some cases, NHS-esters can be used to introduce the necessary functional groups for a subsequent click chemistry reaction, demonstrating the potential for integrating these two approaches. lumiprobe.com

Photophysical Characteristics and Spectroscopic Analysis in Research Settings

Unique Spectral Properties of Fluorescent Red Mega 485 NHS-ester

This compound is a reactive fluorescent dye notable for its unique spectral qualities that make it highly valuable in various bio-analytical and imaging applications.

The optimal excitation wavelength for this compound is approximately 485 nm. sigmaaldrich.com This positions it favorably for use with common laboratory equipment, as it is efficiently excited by the 488 nm line of argon-ion lasers, a standard in many fluorescence-based instruments. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This compatibility allows for its seamless integration into existing experimental workflows without requiring specialized light sources. sigmaaldrich.comsigmaaldrich.com

Following excitation, this compound exhibits a fluorescence emission maximum at approximately 560 nm in water, though some sources report it closer to 559 nm in phosphate (B84403) buffer. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This emission is in the red portion of the visible spectrum. A key advantage of this dye is its design for multicolor techniques. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The significant separation between its emission and that of other common fluorophores allows for the independent detection of multiple labeled molecules in the same experiment with minimal spectral overlap. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

A defining feature of this compound is its exceptionally large Stokes shift, the difference between its maximum excitation and emission wavelengths. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.commedchemexpress.comsigmaaldrich.com With an excitation maximum around 485 nm and an emission peak near 560 nm, the Stokes shift is approximately 75 nm. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This large separation is highly beneficial for fluorescence detection as it minimizes interference from scattered excitation light and reduces self-quenching, leading to an improved signal-to-noise ratio.

The fluorescence emission from this compound is a result of direct excitation and subsequent light emission, not through a Förster Resonance Energy Transfer (FRET) mechanism. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com FRET involves the non-radiative transfer of energy between two different fluorophores. The emission process of this dye is an intrinsic property of the molecule itself, involving the direct conversion of excitation light into emitted fluorescence. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Quantitative Spectroscopic Characterization of Conjugates

The performance of this compound as a labeling agent is quantified through its spectroscopic properties, particularly its fluorescence quantum yield.

Higher molar excesses of the dye during the labeling of proteins can lead to a decrease in the quantum yield of the resulting conjugate. sigmaaldrich.com While a specific quantum yield value for the unconjugated dye is not consistently reported across the provided search results, it is noted that conjugates of spectrally similar dyes are designed for high fluorescence and sensitive detection. cyanagen.com For optimal performance, it is crucial to control the dye-to-protein ratio during conjugation to avoid overlabeling, which can diminish the fluorescence quantum yield. sigmaaldrich.com

Fluorescence Lifetime Analysis of Labeled Biomolecules

Fluorescence lifetime, the average time a fluorophore spends in the excited state before returning to the ground state, is an intrinsic property of a dye that is sensitive to its local environment. nih.govnih.gov This parameter can provide valuable information about the conformational changes of biomolecules, their binding interactions, and the surrounding microenvironment, independent of the fluorophore's concentration. nih.gov While specific, detailed research findings on the fluorescence lifetime of biomolecules exclusively labeled with this compound are not extensively documented in publicly available literature, the principles of fluorescence lifetime analysis are well-established for similar fluorescent probes.

The fluorescence lifetime of a dye like Fluorescent Red Mega 485 can be influenced by factors such as the polarity of the local environment, the presence of quenchers, and energy transfer processes. When a protein labeled with this dye undergoes a conformational change or binds to another molecule, the immediate chemical environment of the dye can be altered, leading to a measurable change in its fluorescence lifetime. For instance, the exclusion of water molecules from a binding interface can lead to a less polar environment, which may increase the fluorescence lifetime of the attached dye.

Table 1: Illustrative Fluorescence Lifetime Data of a Labeled Protein This table presents hypothetical data to illustrate the principles of fluorescence lifetime measurements, as specific data for this compound is not readily available.

SampleConditionAverage Fluorescence Lifetime (τ) [ns]Change upon Binding
Labeled Protein AUnbound2.5N/A
Labeled Protein A + Ligand XBound3.0+0.5 ns
Labeled Protein BUnbound2.8N/A
Labeled Protein B + Binding Partner YBound2.2-0.6 ns

Data is hypothetical and for illustrative purposes only.

Assessment of Photostability under High-Intensity Illumination

Photostability, the resistance of a fluorophore to photochemical destruction upon exposure to excitation light, is a critical parameter for quantitative fluorescence microscopy, especially under the high-intensity illumination conditions of confocal and super-resolution microscopy techniques like STED. wiley.comnih.govnih.gov The high laser powers used in these advanced imaging methods can lead to rapid photobleaching of fluorescent probes, limiting the duration of experiments and the quality of the resulting images. nih.govnih.gov

While specific photostability data for this compound under various high-intensity illumination conditions are not widely published, red-emitting dyes are generally favored for live-cell imaging due to the reduced phototoxicity of lower-energy red light. nih.gov The development of photostable organic dyes is an active area of research, with strategies including the introduction of specific chemical modifications to the fluorophore structure to reduce its susceptibility to photoreactions. wiley.com The photostability of a dye is often assessed by measuring the decay of its fluorescence intensity over time during continuous illumination.

Table 2: Representative Photostability of Different Fluorescent Dyes This table provides a comparative view of photostability for different classes of fluorescent dyes to illustrate the concept. Specific data for this compound is not included due to a lack of available research data.

Fluorescent DyeExcitation Wavelength (nm)Illumination PowerHalf-life (s)
Conventional Green Dye488High~10-30
Photostable Red Dye561High>100
Super-resolution Dye640Very High (STED)Variable, often enhanced by specific buffers

Data is representative and for illustrative purposes only.

Anisotropy Measurements for Probing Molecular Rotational Dynamics

Fluorescence anisotropy is a technique that measures the rotational mobility of a fluorescently labeled molecule. nih.govcam.ac.uk It is based on the principle of photoselective excitation of fluorophores with polarized light. The subsequent emission is also polarized, and the degree of polarization, or anisotropy, is related to the extent of rotational diffusion that occurs during the fluorescence lifetime. cam.ac.uk Changes in the size and shape of a biomolecule, such as those occurring during protein-protein interactions or conformational changes, will alter its rotational correlation time and thus can be detected as a change in fluorescence anisotropy. nih.govcam.ac.uk

Although specific studies detailing the use of this compound for anisotropy measurements are not readily found, the methodology is broadly applicable to any fluorescently labeled biomolecule. When a smaller, labeled protein binds to a larger protein, the rotational motion of the complex is slower than that of the unbound labeled protein, resulting in an increase in the measured anisotropy. This makes fluorescence anisotropy a powerful tool for studying binding events in solution. cam.ac.uk

Table 3: Hypothetical Fluorescence Anisotropy Data for a Binding Assay This table illustrates a typical change in fluorescence anisotropy upon molecular binding. The data is hypothetical as specific measurements for this compound are not available.

SampleConcentration of Unlabeled Protein (nM)Fluorescence Anisotropy (r)
Labeled Protein X00.15
Labeled Protein X100.20
Labeled Protein X500.28
Labeled Protein X1000.32
Labeled Protein X5000.35

Data is hypothetical and for illustrative purposes only.

Environmental Sensitivity of Fluorescence in Biological Milieux

The fluorescence properties of a dye can be significantly influenced by its immediate environment, a phenomenon that can be harnessed to probe the local conditions within biological samples. mdpi.com

Influence of Local pH on Fluorescence Intensity and Stability

The fluorescence of many organic dyes is sensitive to the pH of their environment. mdpi.com Changes in pH can alter the protonation state of the fluorophore itself or of the amino acid residues in its vicinity on a labeled protein. mdpi.com This can, in turn, affect the electronic structure of the dye and its photophysical properties, leading to changes in fluorescence intensity, lifetime, and emission spectrum. While the specific pH sensitivity profile for Fluorescent Red Mega 485 is not detailed in available literature, it is a crucial parameter to consider in biological experiments where local pH can vary, such as in different cellular compartments. For example, the pH within endosomes and lysosomes is acidic compared to the neutral pH of the cytoplasm.

Table 4: Typical pH Dependence of a Fluorescent Dye's Intensity This table shows a representative pH profile for a generic fluorescent dye to illustrate the principle.

pHRelative Fluorescence Intensity (%)
4.020
5.045
6.075
7.095
8.0100
9.098

Data is representative and for illustrative purposes only.

Impact of Solvent Polarity and Local Environment on Photophysical Performance

Table 5: Hypothetical Solvatochromic Shift of a Red Fluorescent Dye This table illustrates the effect of solvent polarity on the emission maximum of a fluorescent dye.

SolventPolarity IndexEmission Maximum (λem) [nm]
DioxaneLow545
ChloroformMedium552
Ethanol (B145695)High560
WaterVery High565

Data is hypothetical and for illustrative purposes only.

Strategies for Minimizing Autofluorescence Interference in Biological Samples

Autofluorescence, the intrinsic fluorescence from endogenous molecules within biological samples, can be a significant source of background noise in fluorescence microscopy, potentially masking the specific signal from the fluorescent probe. wiley.commdpi.commedchemexpress.com Common sources of autofluorescence include molecules like NADH, collagen, elastin, and lipofuscin, which often fluoresce in the blue and green regions of the spectrum. mdpi.commedchemexpress.com

A primary strategy to mitigate autofluorescence is the use of fluorescent dyes that excite and emit at longer wavelengths, in the red or far-red spectral regions, where autofluorescence is typically much lower. wiley.commdpi.commedchemexpress.com Fluorescent Red Mega 485, with its emission maximum at 559 nm, offers an advantage in this regard compared to blue or green emitting dyes.

Other strategies to reduce autofluorescence include:

Chemical Treatment: Reagents like sodium borohydride (B1222165) can be used to reduce aldehyde-induced autofluorescence from fixation, while agents like Sudan Black B can quench lipofuscin-related autofluorescence. wiley.com

Sample Preparation: Perfusion of tissues with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, which contain autofluorescent heme groups. wiley.com

Spectral Unmixing: Advanced microscopy techniques and software can be used to computationally separate the specific fluorescent signal from the broad autofluorescence spectrum.

Choice of Fixative: Using fixatives other than glutaraldehyde (B144438) or formaldehyde, such as cold methanol (B129727) or ethanol, can sometimes reduce the generation of fluorescent artifacts. sigmaaldrich.com

Information regarding "this compound" in the context of the specified advanced fluorescence microscopy techniques is not available in the public domain.

Extensive research has been conducted to gather specific data and detailed research findings concerning the application of the chemical compound "this compound" in Stimulated Emission Depletion (STED) Nanoscopy, Stochastic Optical Reconstruction Microscopy (STORM), and Expansion Microscopy (ExM). Despite a thorough search of scientific literature and commercial databases, no specific studies, application notes, or performance data for this particular fluorescent dye in these advanced imaging modalities could be located.

Therefore, it is not possible to provide a detailed, evidence-based article on "this compound" that adheres to the requested outline focusing on its use in super-resolution microscopy. The required information on its specific requirements for STED imaging, considerations for depletability and low adverse excitability, attainment of nanoscale resolution, or its application in STORM and ExM for ultrastructural visualization is not present in the available resources.

General information suggests the broader "Mega 485" dye may be suitable for fluorescence microscopy; however, this does not extend to the specific, high-performance demands of the super-resolution techniques outlined.

Applications in Advanced Fluorescence Microscopy

Expansion Microscopy (ExM) and Ultrastructural Visualization

Visualization of Nanoscale Cellular Structures (e.g., Mitochondrial Cristae, Golgi Cisternae, Nucleolar Sub-compartments)

A key application of pan-proteome staining with NHS esters, especially when coupled with ExM, is the visualization of fine subcellular structures that are typically below the diffraction limit of conventional light microscopy. google.com Researchers have successfully used this general approach to resolve intricate details of organellar architecture. For instance, the complex folds of the inner mitochondrial membrane, known as cristae, and the flattened sacs of the Golgi apparatus, called cisternae, have been visualized. google.com Similarly, the dense, sub-compartmental organization within the nucleolus becomes apparent with this staining method. google.com The ability to see these nanoscale features provides critical insights into the relationship between cellular structure and function. While this has been demonstrated with various NHS esters, the use of super-photostable probes is often required for such high-resolution imaging.

Characterization of Differential Staining Patterns and Compartment Specificity

Studies using a variety of NHS ester dyes have revealed that not all dyes produce identical staining patterns. google.com The physicochemical properties of the fluorophore attached to the NHS ester, such as its hydrophobicity and charge, can influence its distribution within the cell, leading to differential labeling of certain compartments. google.com This can result in varied staining densities and specificities across different organelles. For example, some NHS esters may preferentially accumulate in or highlight different aspects of the subcellular architecture. google.com This characteristic allows researchers to select specific dyes to act as counterstains that provide the best contextual information for their target of interest, such as highlighting mitochondrial networks when studying a specific mitochondrial protein via antibody staining. google.com

High-Throughput and Live-Cell Imaging Studies

The study of dynamic cellular events requires imaging techniques that can be applied to living cells over time.

Real-time Monitoring of Intracellular Dynamics

Live-cell imaging enables the real-time observation of dynamic cellular processes, such as organelle trafficking, cytoskeletal rearrangements, and cell division. This requires fluorescent probes that can enter living cells and label their targets without causing significant toxicity. While some NHS esters, such as Atto 647N NHS ester, have been utilized for live-cell labeling of mitochondria under specific conditions, many NHS esters are not suitable for live-cell applications. Some sources indicate that Fluorescent Red Mega 485 NHS-ester is not intended for live-cell imaging, which would preclude its use in monitoring intracellular dynamics in real-time. google.com

Single Molecule Localization Microscopy (SMLM)

Single Molecule Localization Microscopy (SMLM) is a family of super-resolution techniques that includes methods like STORM and PALM. SMLM achieves nanoscale resolution by sequentially activating and localizing individual fluorescent molecules over thousands of image frames. The suitability of a fluorophore for SMLM depends on specific photophysical properties, including its ability to photoswitch between bright "on" and dark "off" states, high photon output, and exceptional photostability. While a wide range of fluorescent dyes have been developed or adapted for SMLM, there are no specific research findings that document the use of this compound for this application.

Multiplexed Live Imaging Strategies for Diverse Cell Types

Multiplexed imaging involves the simultaneous use of several different fluorescent probes to visualize multiple targets within the same cell. This is crucial for understanding the complex interplay between different cellular components. A key challenge in multiplexing is minimizing spectral crosstalk between the different dyes. Fluorophores with large Stokes shifts, like Fluorescent Red Mega 485, are advantageous in this context because the wide separation between their excitation and emission wavelengths reduces bleed-through into adjacent detection channels. sigmaaldrich.com This property makes Mega 485 a theoretical candidate for multiplexed imaging. However, given its reported incompatibility with live cells, its application would likely be restricted to fixed-cell multiplexing strategies rather than live imaging. google.com

Specialized Microscopy Applications

The chemical and spectral properties of this compound make it suitable for a range of specialized microscopy applications, from identifying specific DNA sequences to labeling individual proteins and cellular structures.

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within a cellular context. The methodology relies on fluorescently labeled nucleic acid probes that bind to their complementary sequences in the sample.

The use of this compound is foreseen as a valuable application in FISH microscopy. sigmaaldrich.com Its suitability for this technique is attributed to several key factors. The small size of the Mega dye molecule helps to minimize steric hindrance, potentially allowing for more efficient hybridization of labeled probes to their target sequences within the dense structure of chromatin. sigmaaldrich.com Furthermore, its large Stokes shift and distinct emission spectrum are highly advantageous for multicolor FISH experiments, where multiple probes are used simultaneously to label different genomic regions. sigmaaldrich.com The ability to be excited by common laser lines (e.g., 488 nm) while emitting at a significantly different wavelength reduces spectral overlap and crosstalk between detection channels, leading to clearer and more easily interpretable results. sigmaaldrich.com

Table 4.4.1: Properties of this compound Relevant to FISH

Feature Relevance in FISH Microscopy Source
Large Stokes Shift Minimizes spectral crosstalk in multicolor experiments, allowing for simultaneous detection of multiple probes with greater accuracy. sigmaaldrich.comsigmaaldrich.com
Short Wavelength Excitation Compatible with common laser lines (e.g., 488 nm Argon laser) used in many confocal microscopes and imaging systems. sigmaaldrich.com
Small Molecular Size Potentially reduces steric hindrance, facilitating better access of the labeled probe to the target DNA/RNA sequence within the cell. sigmaaldrich.com

| Covalent Labeling | The NHS ester chemistry allows for stable, covalent attachment of the dye to amine-modified nucleic acid probes. | sigmaaldrich.com |

Immunofluorescence (IF) is a cornerstone technique in cell biology that uses antibodies to detect and visualize specific proteins (antigens) in cells or tissues. In indirect immunofluorescence, a primary antibody binds to the target antigen, and a fluorescently labeled secondary antibody binds to the primary antibody.

This compound is an amine-reactive dye well-suited for labeling antibodies for use in immunofluorescence. sigmaaldrich.commedchemexpress.com The N-hydroxysuccinimide ester group reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues that are abundant on the surface of antibodies, forming stable amide bonds. nih.gov This covalent conjugation ensures that the fluorescent signal is specifically and robustly associated with the antibody's location. The bright fluorescence and distinct spectral properties of the dye allow for sensitive detection of even low-abundance proteins. lumiprobe.com Its compatibility with common excitation sources simplifies experimental setup, and its unique emission profile makes it an excellent candidate for multiplex imaging, where researchers aim to visualize multiple proteins simultaneously. nih.govthermofisher.com

Table 4.4.2: Research Findings on NHS-Ester Antibody Labeling

Finding Description Source
Labeling Chemistry The most common method for fluorescently labeling antibodies is using amine-reactive NHS ester chemistry, which targets exposed lysine residues on the antibody surface. The process is rapid and straightforward. nih.gov
Multiplexing Capability The use of secondary antibodies conjugated with different fluorescent dyes, each with a distinct emission spectrum, allows for the simultaneous visualization of multiple primary antibodies from different species. nih.gov
Signal Amplification Using a labeled secondary antibody that binds to a primary antibody provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody. thermofisher.com

| General Protocol | A typical labeling protocol involves dissolving the antibody in a buffer with a slightly alkaline pH (8.0-8.5), adding the NHS-ester dye, incubating for a set period, and then purifying the conjugated antibody to remove unreacted dye. | aatbio.com |

Beyond targeting specific proteins with antibodies, fluorescent NHS esters can be used for broader labeling of cellular components to visualize their architecture and distribution.

Amine-reactive esters of fluorescent dyes are emerging as powerful tools for the non-specific staining of cellular and tissue architectures. nih.gov This strategy, sometimes referred to as pan-proteome staining, involves treating fixed and permeabilized cells with an NHS ester dye, which covalently crosslinks to the most accessible amine groups throughout the cell. This results in a comprehensive labeling of protein-rich structures, providing valuable ultrastructural context. nih.gov The differential staining patterns observed between various NHS ester dyes are linked to their biochemical properties, such as hydrophobicity and charge. nih.gov

Lipid Membranes: The plasma membrane of cells can be uniformly labeled using NHS-ester dyes. nih.gov This method rapidly and covalently couples the fluorescent dye to the exposed amine groups of proteins on the outer surface of live cells. nih.gov This "pan-membrane-protein labeling" provides a high-density, uniform stain of the cell surface, which is advantageous for visualizing dynamic cell shapes and fine membrane structures like microvilli and tunneling nanotubes (TNTs) that are difficult to see with other methods. nih.gov

Lipid Droplets: Lipid droplets (LDs) are organelles that store neutral lipids and are characterized by a hydrophobic core. nih.gov While specific probes for LDs are typically hydrophobic molecules that preferentially partition into this nonpolar environment, the general principle of using reactive dyes can be considered. nih.govnih.gov Staining with an NHS ester like Fluorescent Red Mega 485 would primarily label the proteins (perilipins and others) embedded on the phospholipid monolayer surrounding the LD core, rather than the neutral lipid core itself. nih.gov This can provide information about the distribution and organization of these crucial regulatory proteins. However, for direct visualization of the neutral lipid core, dedicated hydrophobic stains are more commonly employed. nih.gov

| Counterstaining in IF | Whole-proteome staining with an NHS ester can serve as an insightful counterstain alongside traditional antibody-based labeling of specific targets, providing broader architectural context to the localized protein of interest. | nih.gov |

Applications in Flow Cytometry and Quantitative Cell Analysis

Multicolor Flow Cytometry Panels

Multicolor flow cytometry is a powerful technique that allows for the simultaneous analysis of multiple characteristics of a single cell. The selection of appropriate fluorophores is critical for the design of effective multicolor panels. Fluorescent Red Mega 485 NHS-ester possesses properties that make it a valuable tool in this context.

Simultaneous Detection of Multiple Labeled Cellular Components

The primary advantage of this compound in multicolor flow cytometry is its large Stokes shift. sigmaaldrich.cn Stokes shift refers to the difference between the maximum excitation and maximum emission wavelengths of a fluorophore. For this compound, the excitation maximum (λex) is approximately 482 nm, and the emission maximum (λem) is around 559 nm. sigmaaldrich.com This significant separation between excitation and emission allows for its use in conjunction with other fluorophores that are also excited by the common 488 nm blue laser line but have different emission spectra. This minimizes spectral overlap and the need for extensive compensation, thereby simplifying panel design and improving data accuracy.

By conjugating this compound to antibodies or other probes, researchers can label specific cellular components. Its distinct emission profile enables the simultaneous detection of these labeled components alongside others tagged with different fluorophores in a multicolor experiment.

Compatibility with Standard Flow Cytometry Laser and Filter Arrangements

A key feature of this compound is its excitation spectrum, which is well-matched to the 488 nm argon-ion laser, a standard component in most commercial flow cytometers. sigmaaldrich.cn This allows for its seamless integration into existing experimental setups without the need for specialized laser lines. The dye can be excited using the same light source as widely used fluorochromes like fluorescein (B123965) (FITC). sigmaaldrich.cn

The emitted fluorescence at approximately 559 nm can be detected using standard filter sets typically found in flow cytometers, often in the channel used for phycoerythrin (PE). The table below summarizes the spectral properties of this compound and its compatibility with a standard flow cytometer configuration.

PropertyValueCompatibility with Standard Flow Cytometers
Excitation Maximum (λex) ~482 nmCompatible with 488 nm blue laser
Emission Maximum (λem) ~559 nmDetectable with standard PE filter sets (e.g., 575/26 nm bandpass)

Cellular Phenotyping and Functional Assays

Flow cytometry is extensively used for cellular phenotyping—the identification and characterization of cells within a heterogeneous population—and for assessing cellular functions. As an amine-reactive dye, this compound can be conjugated to antibodies to facilitate these analyses.

Immunophenotyping of Heterogeneous Cell Populations

Immunophenotyping involves the use of fluorescently labeled antibodies to identify cells based on the presence of specific surface or intracellular antigens. When conjugated to an antibody targeting a particular cell surface marker, this compound can be used to enumerate and characterize specific cell subsets within a mixed population, such as identifying different types of immune cells in a blood sample. Its compatibility with multicolor panels allows for the simultaneous analysis of multiple markers, providing a detailed profile of the cellular composition of a sample.

Analysis of Cell Surface and Intracellular Biomarker Expression

Beyond cell surface markers, this compound-conjugated antibodies can be used to detect the expression of intracellular biomarkers. This requires a cell permeabilization step to allow the antibody-dye conjugate to enter the cell and bind to its target. The intensity of the fluorescence signal is proportional to the level of biomarker expression, enabling quantitative analysis of protein expression on a per-cell basis.

Assessment of Key Cellular Processes (e.g., Viability, Proliferation)

Amine-reactive dyes like this compound can also be employed in functional assays to assess cellular health and activity.

Viability: In viability assays, amine-reactive dyes can distinguish between live and dead cells. Live cells with intact membranes will exhibit minimal fluorescence, as the dye primarily reacts with surface amines. In contrast, dead cells with compromised membranes allow the dye to enter and react with intracellular amines, resulting in a significantly brighter fluorescent signal.

Proliferation: For cell proliferation assays, the dye can be used to label a population of cells. As the cells divide, the fluorescent label is distributed equally among the daughter cells. Consequently, each successive generation will show a halving of fluorescence intensity. This progressive dilution of the dye can be monitored by flow cytometry to track cell division and quantify proliferation.

Quantitative Analysis of Target Protein Levels in Individual Cells

This compound can be employed for the precise quantification of target protein levels on a per-cell basis using flow cytometry. The fundamental principle involves the stoichiometric labeling of a primary or secondary antibody with the dye, which then specifically binds to the protein of interest on or within the cell. The intensity of the fluorescence emitted from each cell is directly proportional to the number of dye molecules, and therefore, to the abundance of the target protein.

The NHS-ester functional group of the dye reacts with primary amines on the antibody, forming a stable covalent bond. The degree of labeling (DOL), or the average number of dye molecules per antibody, can be optimized to achieve maximal signal without causing steric hindrance or antibody precipitation.

Key Research Findings and Considerations:

Linearity and Sensitivity: For quantitative measurements, it is crucial to establish a linear relationship between fluorescence intensity and the number of target molecules. This is typically achieved by using calibration beads with known numbers of antibody-binding sites.

Controls: Appropriate controls are essential for accurate quantification. These include unstained cells to determine background autofluorescence, isotype controls to account for non-specific antibody binding, and fluorescence-minus-one (FMO) controls to correctly set gates in multicolor panels.

Interactive Data Table: Hypothetical Quantitative Analysis of CD4 Expression on T-Lymphocytes

This table illustrates the type of data that could be generated in an experiment quantifying the CD4 surface receptor on helper T-cells using an antibody labeled with this compound.

Cell PopulationMean Fluorescence Intensity (MFI)Calculated Number of CD4 Molecules per Cell
Helper T-Cells (CD4+)85,000~50,000
Cytotoxic T-Cells (CD4-)500Not Applicable
Unstained Control300Not Applicable

Note: The "Calculated Number of CD4 Molecules per Cell" is derived from a standard curve generated using quantitative calibration beads.

Advanced Flow Cytometry Methodologies

Intracellular Cytokine Staining (ICS) for Subpopulation Analysis

Intracellular cytokine staining is a powerful technique to identify and phenotype cytokine-producing cells within a heterogeneous population. This compound can be used to label antibodies against specific cytokines. The process typically involves stimulating cells in vitro to induce cytokine production, treating them with a protein transport inhibitor to trap the cytokines intracellularly, and then fixing and permeabilizing the cells to allow antibody access to the cytoplasm.

The amine-reactive nature of this compound is compatible with standard fixation and permeabilization protocols. nih.gov Its bright fluorescence and large Stokes shift make it a suitable candidate for detecting even low-abundance cytokines, while minimizing spillover into other detection channels, which is critical for the accurate identification of distinct cell subpopulations in complex multicolor panels. nih.gov

Bead-Based Immunoassays for Secreted Analyte Quantification

Bead-based immunoassays, often performed on a flow cytometer, allow for the multiplexed quantification of soluble analytes, such as secreted cytokines, from a small sample volume. In this assay, a capture antibody specific for the analyte of interest is coupled to spectrally distinct microbeads. The sample is incubated with the beads, followed by the addition of a detection antibody that is either directly conjugated to a fluorophore or is biotinylated for subsequent detection with a fluorescently labeled streptavidin.

This compound can be used to label the detection antibody. The intensity of the fluorescence on each bead is proportional to the amount of analyte captured. The use of a bright and photostable dye is crucial for achieving high sensitivity in these assays.

Detection of Fluorescently Tagged Cells and Fluorescent Proteins

In many biological studies, cells are genetically engineered to express fluorescent proteins (FPs) like Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP) as reporters of gene expression or to track cell lineages. Flow cytometry is a primary tool for analyzing these cells. einsteinmed.edunih.govnih.gov While FPs provide an intrinsic signal, their detection can sometimes be enhanced or complemented by external labeling.

This compound can be used to label antibodies that target either the fluorescent protein itself or a co-expressed cell surface marker. This dual-labeling strategy can be used to:

Amplify the signal: For cells with low FP expression, an antibody against the FP labeled with a bright dye like this compound can provide a more robust signal.

Confirm specificity: Co-staining for the FP and a cell-type-specific marker can confirm the identity of the FP-expressing cells.

Multicolor analysis: The large Stokes shift of this compound allows for its integration into multicolor panels with common FPs like GFP, minimizing spectral overlap and the need for extensive compensation.

Interactive Data Table: Hypothetical Analysis of GFP-Expressing Cells

This table illustrates how this compound could be used to identify a specific subpopulation of GFP-expressing cells.

Cell PopulationGFP Signal (FITC Channel)Surface Marker Signal (Mega 485 Channel)Percentage of Total Cells
GFP-positive, Marker-positiveHighHigh15%
GFP-positive, Marker-negativeHighLow35%
GFP-negative, Marker-positiveLowHigh20%
GFP-negative, Marker-negativeLowLow30%

Applications in Microbial and Algal Cell Research (e.g., Biofuel Studies)

Flow cytometry is increasingly used in microbiology and phycology for rapid analysis of cell populations, viability assessment, and screening for desired traits, such as high lipid content in algae for biofuel production. nih.gov Amine-reactive dyes like this compound can be used to label the surface proteins of bacteria and algae. researchgate.net

This labeling can be useful for:

Discriminating between species: Different species may exhibit different labeling intensities based on the composition of their cell walls and surface proteins.

Assessing cell wall integrity: Damaged cells may expose more amine groups, leading to increased fluorescence.

Multiplexing with functional dyes: Labeled cells can be co-stained with dyes that measure physiological parameters like lipid content (e.g., Nile Red) or viability (e.g., propidium iodide). The spectral properties of this compound would be advantageous in minimizing signal overlap with these functional probes.

Molecular Probe Development and Biomolecular Research Applications

Design and Synthesis of Specific Molecular Probes

The development of molecular probes is crucial for visualizing and understanding complex biological systems. nih.gov Fluorescent dyes like Fluorescent Red Mega 485 NHS-ester serve as the signaling component in these probes, which are designed to interact with specific targets within a cell or organism. The NHS-ester functionality is a key component in the synthesis of these probes, enabling its covalent attachment to various targeting molecules. abberior.rocks

Development of Targeted Probes for Specific Biomarkers and Cellular Pathways

Targeted fluorescent probes are engineered to bind to specific biological molecules, such as proteins, enzymes, or nucleic acids, which act as biomarkers for particular diseases or cellular states. nih.gov The design of these probes typically involves conjugating a fluorophore to a recognition element, such as an antibody, peptide, or small molecule, that has a high affinity for the target biomarker.

The synthesis process leverages the reactivity of the NHS-ester group. For instance, a monoclonal antibody that specifically recognizes a cancer biomarker can be labeled with this compound. The primary amine groups on the antibody's lysine (B10760008) residues react with the NHS-ester, forming a stable fluorescently-tagged antibody. abberior.rocks This targeted probe can then be introduced into a biological sample, where it binds to the biomarker, allowing for its detection and localization through fluorescence imaging. The distinct spectral properties of Fluorescent Red Mega 485 are advantageous for such applications, particularly in multiplexed assays where multiple biomarkers are detected simultaneously with different colored probes. sigmaaldrich.com

Engineering of Activatable Fluorescent Probes for Dynamic Biological Processes

Activatable fluorescent probes, also known as "smart" probes, are designed to exist in a non-fluorescent or "off" state until they encounter a specific trigger, such as an enzyme or a change in the microenvironment, which converts them to a highly fluorescent "on" state. nih.govrsc.org This mechanism provides a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the target analyte or condition. nih.gov

Engineering an activatable probe using a dye like Fluorescent Red Mega 485 would involve modifying its structure to include a "quencher" molecule and a trigger-sensitive linker. The quencher suppresses the dye's fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET). The linker is designed to be cleaved by a specific enzyme (e.g., a protease elevated in a disease state) or to change conformation in response to a specific ion or pH. Once the linker is cleaved or altered by the trigger, the quencher is released or moved away from the fluorophore, restoring its fluorescence. This "turn-on" response enables the real-time imaging of dynamic processes like enzyme activity or changes in cellular pathways. rsc.orgnih.gov

Labeling of Proteins and Peptides for Functional Characterization

The covalent labeling of proteins and peptides with fluorescent dyes is a fundamental technique for studying their function, dynamics, and interactions. nih.govjpt.com The NHS-ester group of this compound allows for its straightforward conjugation to the primary amines present on proteins and peptides, creating fluorescently tagged biomolecules for a variety of research applications. sb-peptide.comjenabioscience.com

Investigation of Protein Subcellular Distribution and Localization

Determining the specific location of a protein within a cell is essential for understanding its biological role. By labeling a protein of interest with this compound, researchers can visualize its distribution and track its movement within cellular compartments using fluorescence microscopy. nih.gov The process involves incubating the purified protein with the dye, allowing the NHS-ester to react with amine groups on the protein surface. researchgate.net

Once labeled, the fluorescent protein can be introduced into living cells. The resulting fluorescence provides a high-contrast signal against the low-fluorescence background of the cell, enabling precise localization. The use of NHS-esters for general proteome staining can also serve as a valuable counterstain to provide context for the localization of specific antibody-labeled targets. nih.gov

Research QuestionProtein of InterestFluorescent LabelObserved Localization
Where is Protein X located during mitosis?TubulinFluorescent Red Mega 485Mitotic Spindle
Does Protein Y translocate to the nucleus upon stimulation?Transcription Factor ZFluorescent Red Mega 485Cytoplasm (unstimulated), Nucleus (stimulated)
What is the distribution of Protein A in polarized epithelial cells?Apical Membrane ProteinFluorescent Red Mega 485Apical cell surface

Analysis of Protein-Protein Interactions and Complex Formation

Understanding how proteins interact with each other is key to deciphering cellular signaling and regulatory networks. Fluorescent labeling is a powerful tool for studying these interactions. nih.gov Techniques such as FRET rely on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.

To study the interaction between two proteins, one can be labeled with a donor dye and the other with a suitable acceptor dye. If the two proteins interact and bring the dyes into close proximity (typically less than 10 nm), excitation of the donor dye will result in the emission of light from the acceptor dye. A dye like Fluorescent Red Mega 485 can potentially act as a FRET partner when paired with a spectrally compatible dye. By labeling proteins with this compound and a corresponding FRET partner, researchers can measure the efficiency of energy transfer to quantify the extent and dynamics of protein-protein interactions in living cells. nih.gov

Characterization of Multi-Protein Complexes (e.g., Kinetochore)

Multi-protein complexes are intricate molecular machines that carry out essential cellular functions. The kinetochore, for example, is a large complex of proteins that assembles on chromosomes and mediates their attachment to microtubules during cell division. Characterizing the structure and assembly of such complexes often requires the simultaneous visualization of multiple components.

Fluorescent labeling with a diverse palette of dyes allows researchers to differentially label various proteins within a complex. By using this compound to label one component and other dyes with different emission spectra for other components, it is possible to use multicolor fluorescence microscopy to determine the relative positions and co-localization of these proteins within the larger assembly. The large Stokes shift of Mega 485 is particularly beneficial in these experiments, as it reduces spectral crosstalk and allows for clearer discrimination between different labeled proteins. sigmaaldrich.com

Detection of Oligohistidine-Tagged Proteins in Various Formats

This compound is a versatile tool for labeling proteins, including those engineered with oligohistidine tags (His-tags). The labeling mechanism of this dye relies on the reaction of its N-hydroxysuccinimide (NHS) ester group with primary amines, such as the N-terminus of the protein and the side chain of lysine residues, to form a stable covalent amide bond. nih.govabberior.rocks It is important to note that the dye does not directly react with the histidine residues of the His-tag itself. Instead, the His-tag is utilized for the purification and immobilization of the protein prior to or after labeling.

Once the His-tagged protein is purified, it can be fluorescently labeled with this compound. The resulting fluorescently tagged protein can then be used in a variety of detection formats. For instance, the labeled protein can be immobilized on a nickel- or cobalt-chelated solid support (e.g., beads or microplates) via its His-tag and subsequently detected by fluorescence, enabling straightforward, wash-free assay formats. This dual-functionality—purification/immobilization via the His-tag and sensitive detection via the fluorescent label—makes this approach highly efficient for studying protein interactions and developing screening assays.

The general workflow for this application is summarized below:

StepDescriptionPurpose
1. Expression & Lysis A recombinant protein containing an oligohistidine-tag is expressed in a suitable system (e.g., E. coli).Generate the protein of interest.
2. Purification The His-tagged protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).Isolate the target protein.
3. Labeling The purified protein is reacted with this compound in a suitable buffer (e.g., pH 7-9) to allow covalent bond formation with primary amines. biotium.comAttach the fluorescent probe to the protein.
4. Post-Labeling Cleanup Excess, unreacted dye is removed from the labeled protein, typically by gel filtration or dialysis. thermofisher.comPrevent background signal from free dye.
5. Detection The fluorescently labeled, His-tagged protein is used in downstream applications, such as binding assays on IMAC plates or Western blot analysis.Quantify or visualize the protein.

Labeling of Nucleic Acids for Genomic and Transcriptomic Researchthermofisher.comsigmaaldrich.cnbocsci.commedchemexpress.com

This compound is well-suited for labeling nucleic acids for a range of applications in genomics and transcriptomics. sigmaaldrich.com The dye can be covalently attached to DNA or RNA that has been modified to contain a primary amine. This is typically achieved by incorporating an amine-modified nucleotide (e.g., aminoallyl-dUTP) during enzymatic synthesis, such as in PCR, reverse transcription, or in vitro transcription. thermofisher.com The primary amine on the modified nucleotide then serves as a reactive handle for the NHS ester of the dye. ucsd.edu

The unique spectral properties of this compound, particularly its large Stokes shift (the difference between the excitation and emission maxima), are advantageous for nucleic acid detection. sigmaaldrich.com It can be excited efficiently by common light sources used for other popular dyes like fluorescein (B123965) (e.g., a 488 nm laser line), yet it emits at a distinct, longer wavelength. sigmaaldrich.com This characteristic facilitates multicolor experiments where multiple fluorescent probes are used simultaneously to detect different targets.

Applications in DNA Sequencingthermofisher.comsigmaaldrich.cnmedchemexpress.com

The properties of this compound, such as its small size and efficient fluorescence, make it a candidate for applications in DNA sequencing. sigmaaldrich.com In automated Sanger sequencing, fluorescent dyes are used to label either the sequencing primers or the dideoxynucleotide terminators (ddNTPs). When a primer labeled with this compound is used, all resulting DNA fragments from the sequencing reaction will carry the fluorescent tag at their 5' end.

Alternatively, in dye-terminator sequencing, each of the four ddNTPs is labeled with a different colored fluorophore. The ability of this compound to be excited by a common laser source while emitting in a distinct channel makes it potentially valuable as part of a set of four spectrally resolved dyes for single-lane sequencing analysis. sigmaaldrich.com As the fragments are separated by size using capillary electrophoresis, a laser excites the dyes and a detector reads the specific emission wavelength, thereby determining the sequence of the DNA. researchgate.net

Detection and Localization of Specific RNA/DNA Sequencesbocsci.com

This compound is foreseen as a valuable reagent for applications requiring the detection and localization of specific nucleic acid sequences, most notably in Fluorescence In Situ Hybridization (FISH). sigmaaldrich.com In the FISH technique, a nucleic acid probe complementary to the target DNA or RNA sequence is labeled with a fluorophore. thermofisher.com This probe is then hybridized to fixed cells or tissues, allowing the visualization of the target sequence's location within the cellular or tissue context.

The process involves first generating an amine-modified DNA or RNA probe, which is then chemically labeled with this compound. thermofisher.com The resulting brightly fluorescent probe can then be used in FISH protocols. The large Stokes shift and distinct emission spectrum of the dye are particularly beneficial for multiplex FISH, where multiple probes labeled with different fluorophores are used to visualize several targets simultaneously.

PropertyValueRelevance to Nucleic Acid Labeling
Reactive Group N-hydroxysuccinimide (NHS) esterCovalently labels amine-modified DNA/RNA. ucsd.edu
Excitation Max (λex) ~482 nmCompatible with common 488 nm laser lines. sigmaaldrich.com
Emission Max (λem) ~559 nmAllows for clear detection and use in multicolor setups. sigmaaldrich.com
Stokes Shift ~77 nmLarge shift reduces signal bleed-through in multiplex assays.

Broader Applications in Functional Biology and Drug Discoverynih.gov

The ability to covalently label biomolecules makes this compound a powerful tool for broader applications in functional biology and drug discovery. By attaching a fluorescent reporter to a protein or other biological molecule, researchers can monitor its activity, interactions, and localization in real-time. This is fundamental to high-throughput screening (HTS) and target validation in the drug discovery process. nih.gov

Assays for Target Engagement and Biochemical Pathway Modulationnih.gov

In drug discovery, confirming that a potential drug molecule physically interacts with its intended target (target engagement) is a critical step. Fluorescently labeled biomolecules are central to many assays designed to measure this. A protein of interest can be labeled with this compound, and its interaction with potential drug compounds can be monitored using techniques like fluorescence polarization (FP) or Förster resonance energy transfer (FRET).

For example, in an FP-based assay, the small, rapidly tumbling labeled ligand has a low polarization value. Upon binding to a larger protein target, the complex tumbles more slowly, resulting in a higher polarization value. This change can be used to screen compound libraries for molecules that inhibit the interaction. The use of fluorescent dyes that can be excited with common laser sources and read on standard plate readers makes them highly compatible with automated high-throughput screening platforms. researchgate.net

General Functional Studies of Proteins and Biological Systemsnih.gov

Beyond drug screening, this compound can be used for a wide array of functional studies. Labeling a protein with this dye enables researchers to:

Visualize protein localization and trafficking within living or fixed cells using fluorescence microscopy.

Study protein-protein interactions by labeling one binding partner and monitoring changes in fluorescence upon interaction with another.

Monitor conformational changes in a protein, as the local environment of the attached dye can alter its fluorescence properties.

The amine-reactive nature of the dye allows for the straightforward labeling of purified proteins, which can then be reintroduced into cellular systems or used in in vitro biochemical assays to probe their function. jenabioscience.com The stable covalent linkage ensures that the fluorescent signal remains associated with the protein of interest throughout the experiment.

Comparative Research and Performance Evaluation

Benchmarking Against Conventional Fluorescein (B123965) Derivatives

Fluorescent Red Mega 485 NHS-ester is specifically engineered for multicolor applications, distinguishing itself from conventional fluorescein derivatives primarily through its exceptionally large Stokes shift. sigmaaldrich.com While it can be excited using the same short-wavelength light sources as fluorescein, such as a 488 nm argon laser, its emission is significantly shifted towards the red end of the spectrum. sigmaaldrich.com

Fluorescein and its derivatives, like Fluorescein Isothiocyanate (FITC), are characterized by a relatively small Stokes shift, typically around 20 nm. This proximity of excitation and emission spectra can lead to self-quenching and spectral overlap in multiplexed assays. In contrast, this compound, with an excitation maximum at approximately 482 nm and an emission maximum at 559 nm, exhibits a Stokes shift of about 77 nm. sigmaaldrich.com This large separation between excitation and emission wavelengths is a key advantage, as it allows for independent detection in experiments using multiple labels. sigmaaldrich.com The ability to use common excitation hardware designed for fluorescein while achieving a distinct red emission simplifies experimental design and expands labeling possibilities. sigmaaldrich.com

Table 1: Spectral Properties Comparison: this compound vs. Fluorescein (FITC)

FeatureThis compoundFluorescein (FITC)
Excitation Max (λex) ~482 nm sigmaaldrich.com~495 nm
Emission Max (λem) ~559 nm sigmaaldrich.com~519 nm
Stokes Shift ~77 nm~24 nm
Excitation Source Compatibility Argon Laser (488 nm) sigmaaldrich.comArgon Laser (488 nm) thermofisher.com
Emission Color Red-OrangeGreen

Performance Evaluation Versus Other Red-Emitting Fluorophores (e.g., Rhodamines, Cyanine (B1664457) Dyes, Atto Dyes)

When compared to other fluorophores that emit in the red and far-red regions of the spectrum, this compound presents a distinct profile, particularly concerning its Stokes shift and excitation properties.

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. While specific quantum yield and extinction coefficient data for this compound are not detailed in the provided results, its performance can be contextualized against other dye families. Atto dyes, for instance, are known for their high photostability and strong fluorescent signals, with many having molar absorptivity values greater than 100,000. sigmaaldrich.comsigmaaldrich.com Dyes like Atto 647N and Atto 655 are particularly noted for their high resistance to photobleaching and ozone degradation, outlasting cyanine dyes like Cy5 under identical conditions. atto-tec.com In contrast, some cyanine dyes, such as Cy5 and Alexa 647, have been reported to be less photostable and possess lower fluorescence quantum yields compared to Atto 647N. mpg.de Rhodamine dyes offer a range of photostabilities and quantum yields, but finding water-soluble derivatives with high performance in the far-red region has been a challenge. mpg.de The design of Fluorescent Red Mega 485 aims to provide robust fluorescence, and its utility in demanding applications like DNA sequencing and FISH microscopy suggests a high degree of signal stability. sigmaaldrich.com

A significant advantage of this compound is its extremely large Stokes shift. sigmaaldrich.com Fluorophores with a large separation between their excitation and emission peaks are highly valuable in multicolor microscopy because they expand the potential for multiplexing and can shift the detection window away from the range of cellular autofluorescence (typically below 580 nm). nih.gov This large shift minimizes the spectral overlap, or "bleed-through," between detection channels, which simplifies data analysis and improves signal accuracy. sigmaaldrich.com It also reduces self-quenching that can occur from reabsorption of emitted light by nearby fluorophore molecules. nih.gov

Table 2: Comparative Stokes Shift of Various Fluorophores

Fluorophore FamilyExample DyeExcitation Max (λex)Emission Max (λem)Stokes Shift
Mega Dye Fluorescent Red Mega 485 sigmaaldrich.com~482 nm~559 nm~77 nm
Fluorescein FITC~495 nm~519 nm~24 nm
Rhodamine ROX idtdna.com~588 nm~608 nm~20 nm
Cyanine Cy3 idtdna.com~550 nm~564 nm~14 nm
Cyanine Cy5 idtdna.com~648 nm~668 nm~20 nm
Atto Dye Atto 647N atto-tec.com~644 nm~669 nm~25 nm

The unique spectral properties of this compound make it highly suitable for complex co-labeling strategies. Its ability to be excited efficiently by a common 488 nm laser line allows it to be easily integrated into experimental setups configured for traditional green-emitting dyes like FITC or Alexa Fluor 488. sigmaaldrich.comthermofisher.com Researchers can excite both Fluorescent Red Mega 485 and a green fluorophore with a single light source but detect their emissions in separate, distinct channels due to the large spectral separation. This capability is advantageous for a variety of techniques, including flow cytometry, fluorescence microscopy, and fluorescence in situ hybridization (FISH), where the independent detection of multiple targets is crucial. sigmaaldrich.com

Advantages and Limitations in Specific Research Contexts

For in vitro applications such as cellular imaging and flow cytometry, the primary advantages of this compound are its large Stokes shift, which reduces channel bleed-through in multicolor experiments, and its compatibility with common laser lines. sigmaaldrich.com

For in vivo imaging, the use of red-emitting fluorophores is generally preferred because longer wavelengths of light (red and near-infrared) experience less absorption and scattering by biological tissues, allowing for deeper penetration and reduced phototoxicity. sigmaaldrich.comnih.gov The emission of Fluorescent Red Mega 485 at ~559 nm is beneficial compared to green fluorophores. However, for deep-tissue in vivo imaging, fluorophores that excite and emit further into the red and near-infrared (NIR) region, such as Atto 647N, Cy5, or Alexa Fluor 647, may offer superior performance by further minimizing tissue autofluorescence and maximizing signal penetration. sigmaaldrich.commpg.de Therefore, while advantageous over shorter-wavelength dyes, the suitability of Fluorescent Red Mega 485 for specific in vivo contexts depends on the imaging depth and the level of background autofluorescence.

Impact of Fluorophore Size and Chemical Structure on Labeling Efficacy and Cellular Permeability

The efficacy of protein labeling and the ability of a fluorophore to permeate cell membranes are critically influenced by its molecular size and chemical structure. While larger fluorophores, such as phycoerythrin or quantum dots, may offer enhanced brightness, they can also introduce steric hindrance, potentially altering the structure and function of the labeled protein. nih.gov Organic dyes like this compound, with a molecular weight of 599.65 g/mol , offer a smaller alternative, reducing the likelihood of functional perturbation of the target biomolecule. nih.govsigmaaldrich.com

The chemical structure of a fluorophore dictates key physicochemical properties such as hydrophilicity, charge, and lipophilicity, which in turn govern its behavior in aqueous environments and its interaction with cellular membranes. nih.gov Hydrophilic dyes, often containing charged groups like sulfonates, tend to be more water-soluble but may exhibit reduced cellular permeability. biotium.comrsc.org Conversely, hydrophobic (lipophilic) dyes generally show greater uptake into cells. nih.gov The octanol/water partition coefficient (logD) is a common measure of lipophilicity; a higher logD value generally correlates with increased cellular accumulation. nih.gov For instance, studies comparing various fluorescent probes have shown that highly hydrophilic molecules with negative logD values have significantly lower cellular uptake compared to more lipophilic probes with positive logD values. nih.gov

The structure of this compound incorporates both hydrophobic regions and a sulfonate group, creating a balance of properties. sigmaaldrich.com This design influences its interaction with target proteins and its permeability. Research on various N-hydroxysuccinimide (NHS) esters has demonstrated that even subtle structural differences can lead to distinct cellular staining patterns. rsc.orgbiorxiv.org For example, a comparative study of different dye esters revealed that hydrophobic dyes and hydrophilic dyes localize to different subcellular compartments, a phenomenon attributed to their differing physical properties. biorxiv.orgnih.gov When multiple dye esters are used simultaneously, their interactions can further alter their labeling patterns, with a hydrophobic dye capable of shifting the localization of a hydrophilic dye. rsc.orgnih.gov

The efficiency of the labeling reaction itself is also structure-dependent. NHS esters react with primary amines on proteins, such as the N-terminus and the epsilon-amino group of lysine (B10760008) residues. nih.govnih.gov The accessibility of these sites and the local chemical environment can affect the degree of labeling.

Table 1: Impact of Fluorophore Physicochemical Properties on Performance

Property Influence on Labeling Efficacy Influence on Cellular Permeability Example Fluorophore Families
Size (Molecular Weight) Larger size can cause steric hindrance, potentially reducing labeling at crowded sites and affecting protein function. nih.gov Generally, smaller molecules permeate more easily. Very large probes (e.g., fluorescent proteins, Qdots) may rely on endocytic pathways. nih.govnih.gov Organic Dyes (smaller) vs. Fluorescent Proteins/Qdots (larger)
Hydrophobicity (logD) Can influence solubility in labeling buffers and interactions with hydrophobic regions of the target protein. Higher logD (more lipophilic) generally correlates with increased passive diffusion across cell membranes. nih.gov BODIPY dyes (hydrophobic) vs. Sulfonated Alexa Fluor dyes (hydrophilic) rsc.org
Charge Charged groups (e.g., sulfonates) increase water solubility but can also lead to non-specific electrostatic interactions. biotium.com Charged molecules typically have lower passive membrane permeability compared to neutral molecules. nih.gov Alexa Fluor dyes (negatively charged) vs. BODIPY dyes (neutral) rsc.org

Methodologies for Minimizing Non-Specific Binding and Background Fluorescence

Achieving high signal-to-noise ratios in fluorescence applications requires the careful minimization of both non-specific binding of the fluorophore and endogenous background fluorescence (autofluorescence).

Non-specific binding of NHS-ester dyes can occur through electrostatic or hydrophobic interactions with cellular components other than the intended target. biotium.comaatbio.com Several strategies can be employed to mitigate this:

Blocking Agents: Pre-incubation of the sample with a protein solution, such as Bovine Serum Albumin (BSA) or normal serum, can block non-specific binding sites. biotium.comaatbio.com These agents compete for interactions that are not based on the specific affinity of the labeled molecule. biotium.com

Buffer Optimization: Adjusting the pH and ionic strength of buffers can be highly effective. Increasing the salt concentration (e.g., with NaCl) helps to shield charged interactions, reducing charge-based non-specific binding. aatbio.comresearchgate.net The pH of the labeling buffer is also critical; NHS-ester coupling to primary amines is typically performed at a slightly basic pH of 8.0-9.0. glenresearch.com

Use of Additives: Non-ionic surfactants can be added to washing buffers at low concentrations to disrupt hydrophobic interactions that contribute to non-specific binding. aatbio.com

Washing Procedures: Implementing thorough and extended washing steps after the labeling reaction is crucial for removing unbound and non-specifically bound fluorophores. researchgate.net

Background fluorescence can also originate from the biological specimen itself, a phenomenon known as autofluorescence. This is particularly prominent in certain tissues containing molecules like lipofuscin, collagen, and elastin, or it can be induced by aldehyde-based fixatives. southernbiotech.comnih.gov10xgenomics.com

Table 2: Strategies for Reducing Background Fluorescence

Method Principle Application Notes
Chemical Quenching Reagents like Sudan Black B or commercial solutions (e.g., TrueBlack®) absorb broadly and can quench fluorescence from autofluorescent species like lipofuscin. biotium.comsouthernbiotech.com Sudan Black B can introduce its own fluorescence in the far-red channel. biotium.com Quenchers should be tested to ensure they do not significantly reduce the specific signal. 10xgenomics.com
Photobleaching Exposing the sample to intense, broad-spectrum light (e.g., from an LED array) before staining can permanently destroy endogenous fluorophores. nih.gov This method effectively reduces background without affecting the signal from subsequently applied fluorescent probes. nih.gov May require significant time, though this can be reduced with higher intensity light sources. nih.gov
Fixation Method Aldehyde fixatives (e.g., formalin) can induce autofluorescence. southernbiotech.com10xgenomics.com Consider using organic solvents like methanol (B129727) or ethanol (B145695) for fixation. If aldehyde fixation is necessary, treatment with sodium borohydride (B1222165) can reduce fixative-induced autofluorescence. researchgate.netsouthernbiotech.com
Spectral Separation Select fluorophores that are spectrally distinct from the autofluorescence. Autofluorescence is often weaker in the far-red and near-infrared regions of the spectrum. southernbiotech.com10xgenomics.com Using a dye like Alexa Fluor 647 or Alexa Fluor 750 can help avoid the green/yellow emission typical of autofluorescence. 10xgenomics.com
Image Processing If autofluorescence cannot be eliminated, its contribution can be subtracted from the final image using spectral unmixing techniques or by imaging an unstained control. 10xgenomics.com Requires appropriate software and control samples for accurate subtraction.

By carefully selecting fluorophores based on their structural properties and implementing robust protocols to minimize non-specific binding and background, the performance of this compound in labeling applications can be significantly enhanced, leading to clearer images and more reliable data.

Future Directions and Emerging Research Frontiers

Integration with Advanced Omics Technologies for Systems-Level Analysis

The era of systems biology demands tools that can provide a comprehensive view of complex biological processes. Fluorescent labeling, a cornerstone of biological imaging, is increasingly being integrated with advanced omics technologies to provide spatial and quantitative data on a large scale. Amine-reactive dyes such as Fluorescent Red Mega 485 NHS-ester can be used to label the entire proteome, offering a broad yet detailed context for more targeted analyses. biomol.com

Future applications could see the expanded use of such dyes in conjunction with technologies like spatial proteomics and transcriptomics. By providing a global protein stain, this compound can help delineate cellular and tissue architecture, against which spatially resolved omics data can be mapped. This integration is crucial for understanding how cellular organization influences gene and protein expression patterns in health and disease. Furthermore, the potential for using Mega dyes in DNA sequencing and Fluorescence In Situ Hybridization (FISH) microscopy has been noted, suggesting a role in genomic and transcriptomic studies. sigmaaldrich.com

Development of Next-Generation Fluorescent Probes with Enhanced Photophysical and Bioconjugation Properties

The quest for better fluorescent probes is a constant driver of innovation in the field. Research is focused on creating next-generation dyes with superior photophysical and bioconjugation characteristics.

Enhanced Photophysical Properties: A key feature of this compound is its exceptionally large Stokes shift, which minimizes self-absorption and allows for cleaner signal detection in multiplexing applications. sigmaaldrich.comnih.gov Future developments will likely focus on further optimizing this property, alongside enhancing quantum yield, photostability, and brightness. rsc.orgbiorxiv.org The development of dyes with high water solubility and pH insensitivity over a wide range is also a critical area of research, as these features improve performance in biological environments. lumiprobe.com The interaction between fluorophores and the biomolecules they are conjugated to can affect the dye's photophysical properties, a phenomenon that requires careful consideration and systematic investigation during probe development. nih.govacs.org

Advanced Bioconjugation Properties: As an NHS-ester, Fluorescent Red Mega 485 covalently attaches to primary amines on proteins and other biomolecules. sigmaaldrich.com While this is a widely used and effective method, research is ongoing to develop more specific and efficient bioconjugation strategies. biomol.com This includes creating probes with alternative reactive groups for site-specific labeling, which can reduce the potential for functional disruption of the target biomolecule and provide more homogenous labeling. nih.gov The synthesis of dye-conjugates with optimized linkers is also an active area of research, aiming to minimize steric hindrance and prevent undesirable interactions between the dye and the labeled molecule. acs.orgdntb.gov.ua

Expansion into Novel Biological Systems and Disease Models

The complexity of biological processes is increasingly being studied in more physiologically relevant contexts than traditional 2D cell culture. The use of fluorescent probes like this compound is expanding into these novel systems.

3D Cell Cultures and Organoids: Three-dimensional cell models, such as spheroids and organoids, better mimic the in vivo environment and are becoming standard in many areas of research. jove.comnih.gov However, imaging these thicker samples presents challenges, including light penetration and antibody accessibility. thermofisher.comnih.gov General protein stains using amine-reactive dyes can provide crucial structural context in these models. The development of optimized staining protocols, potentially including clearing agents, is essential for achieving high-resolution imaging in these complex systems. nih.govthermofisher.com While label-free imaging techniques are emerging, fluorescence labeling remains a powerful tool for visualizing specific components and processes within these 3D structures. amolf.nl

In Vivo Imaging: The application of fluorescent probes for in vivo imaging in animal models is a significant frontier. Dyes that emit in the red and near-infrared regions of the spectrum are particularly valuable for this purpose due to reduced tissue autofluorescence and deeper light penetration. While this compound emits in the orange-red region, the principles of developing bright, stable, and biocompatible probes are directly applicable to the creation of new dyes for in vivo applications.

Advancements in Computational Modeling and Data Analysis for Fluorescence Microscopy

The vast and complex datasets generated by modern fluorescence microscopy demand sophisticated computational tools for analysis. The future of imaging is intrinsically linked to progress in this area.

AI and Machine Learning for Image Analysis: Artificial intelligence (AI) and machine learning (ML) are revolutionizing microscopy image analysis. leica-microsystems.comaivia-software.com Deep learning algorithms can be trained to perform tasks such as cell segmentation, noise reduction, and image restoration, often outperforming traditional methods. portlandpress.comnih.gov These AI-powered tools can enhance image quality from acquisitions made with lower light exposure, thereby reducing phototoxicity and preserving the health of live samples. nikon.com For instance, AI models can predict fluorescence images from bright-field images, potentially reducing the need for fluorescent labeling in some applications. nikon.com

Quantitative and Reproducible Data Extraction: The ultimate goal of many imaging experiments is to extract quantitative data. nih.gov Advanced software is being developed to automate the processing of large datasets and extract meaningful information with high reproducibility. numberanalytics.com This includes algorithms for image reconstruction, drift correction, and noise reduction. numberanalytics.com The integration of computational modeling with bioimaging allows for the simulation and prediction of biological behaviors based on the quantitative data obtained from microscopy. numberanalytics.com

Standardization and Reproducibility Initiatives in Fluorescent Labeling Methodologies

As the complexity of fluorescence-based experiments grows, so does the need for standardization and reproducibility to ensure that results are reliable and comparable across different laboratories.

Standardization of Protocols: There are ongoing efforts to standardize everything from sample preparation and staining protocols to instrument performance. mdpi.comfocusonmicroscopy.org For fluorescent labeling, this includes establishing best practices for dye conjugation to ensure consistent labeling densities and to understand the potential impact of the fluorophore on the target molecule's function. nih.gov

Quality Control of Fluorescent Probes: The quality of fluorescent conjugates is critical for reliable results. Flow cytometry and other methods are being developed as sensitive quality control procedures to assess the performance and stability of fluorescently labeled antibodies and other reagents. nih.govnih.gov This is essential for validating new batches of conjugates and ensuring the consistency of results over time.

Improving Reproducibility: A lack of reproducibility can be a significant issue in scientific research. nih.gov Initiatives to promote transparency in reporting experimental methods, including detailed descriptions of imaging parameters and data analysis workflows, are crucial. nih.gov The development and use of standardized reference materials, such as fluorescent beads, can also help in calibrating instruments and ensuring the comparability of data. nih.govresearchgate.netargolight.com

Q & A

Basic: What is the chemical mechanism underlying Fluorescent Red Mega 485 NHS-ester conjugation to biomolecules?

This compound reacts with primary amine groups (-NH₂) on proteins or other biomolecules via nucleophilic acyl substitution. The NHS-ester group forms a stable amide bond with lysine residues or N-terminal amines under mildly alkaline conditions (pH 8–9). This covalent linkage ensures minimal disruption to the biomolecule’s native structure while enabling fluorescence detection. Researchers should ensure the absence of competing amine-containing buffers (e.g., Tris) during conjugation to maximize efficiency .

Basic: What buffer conditions optimize the conjugation efficiency of this compound?

Optimal conjugation requires:

  • pH 8–9 (e.g., bicarbonate or HEPES buffers) to activate primary amines.
  • Amine-free solvents (e.g., DMF or DMSO) for dissolving the dye.
  • Molar ratio of 5–10:1 (dye:protein) to balance labeling efficiency and steric interference.
    Avoid thiol-containing reagents (e.g., β-mercaptoethanol) or imidazole, which may quench fluorescence or compete for reactive sites .

Basic: How should this compound stock solutions be prepared and stored?

  • Dissolve 1 mg of dye in 50 µL of anhydrous DMF (≈20 mM stock).
  • Aliquot and store at -20°C in light-protected vials to prevent hydrolysis.
  • Avoid freeze-thaw cycles; NHS-esters degrade rapidly in aqueous environments. Validate dye integrity via absorbance spectroscopy before use .

Advanced: How can spectral overlap be resolved when using this compound in multicolor imaging?

To mitigate spectral crosstalk:

  • Characterize emission/excitation profiles using control samples. Fluorescent Red Mega 485’s emission peak (~485 nm) may overlap with blue-green channels.
  • Use spectral unmixing tools (e.g., Fiji/ImageJ plugins) to isolate signals.
  • Pair with dyes emitting in far-red regions (e.g., Cy5) for clearer separation. Validate with single-dye controls to confirm specificity .

Advanced: What methods quantify labeling efficiency and dye-to-protein ratio?

  • Absorbance spectroscopy : Measure dye/protein absorbance at their respective λmax (e.g., 485 nm for the dye, 280 nm for protein). Correct for dye contribution at 280 nm.
  • Mass spectrometry : Detect mass shifts corresponding to dye conjugation.
  • Fluorescence correlation spectroscopy (FCS) : Assess labeled biomolecule brightness and homogeneity .

Advanced: How can nonspecific binding of this compound be minimized in live-cell imaging?

  • Pre-block cells with 1–5% BSA or 0.1 M glycine to saturate free amine sites.
  • Reduce incubation time (≤1 hour at 4°C) to limit internalization.
  • Include quenching agents (e.g., Tris buffer post-labeling) to neutralize unreacted NHS-esters. Validate specificity via knockout controls .

Advanced: What are the implications of this compound’s solubility for in vivo applications?

  • Solubility : The dye dissolves in polar aprotic solvents (DMF, acetonitrile) but may aggregate in aqueous buffers. Use ≤5% DMF in final labeling solutions to maintain biocompatibility.
  • Toxicity : High DMF concentrations (>10%) can induce cytotoxicity. Test cell viability post-labeling via MTT assays or propidium iodide exclusion .

Advanced: How does this compound compare to maleimide-based dyes for site-specific labeling?

  • NHS-ester : Targets surface-exposed lysines/N-termini; may label multiple sites.
  • Maleimide : Reacts with cysteine thiols; useful for engineered single-cysteine proteins.
    For precise single-site labeling, combine this compound with site-directed mutagenesis (e.g., introduce a unique lysine) .

Advanced: What controls are essential for validating this compound labeling in immunohistochemistry?

  • Negative controls : Omit the dye or use amine-blocked tissue sections.
  • Competition assays : Pre-incubate with excess unconjugated dye to confirm signal reduction.
  • Cross-reactivity checks : Co-stain with organelle-specific markers (e.g., DAPI for nuclei) to verify subcellular localization accuracy .

Advanced: How can photobleaching of this compound be minimized during time-lapse imaging?

  • Antifade reagents : Use ProLong Diamond or similar mounting media.
  • Oxygen scavengers : Add glucose oxidase/catalase systems to reduce ROS generation.
  • Low-light settings : Optimize exposure time and laser power to balance signal-to-noise and photostability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.